molecular formula C14H22N2O5S2 B5423430 N~1~,N~1~-diethyl-4-(morpholinosulfonyl)-1-benzenesulfonamide

N~1~,N~1~-diethyl-4-(morpholinosulfonyl)-1-benzenesulfonamide

Cat. No.: B5423430
M. Wt: 362.5 g/mol
InChI Key: GPJHIQXIBVLWRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~1~,N~1~-diethyl-4-(morpholinosulfonyl)-1-benzenesulfonamide is a chemical compound with the molecular formula C14H23N3O3S. It is known for its unique structure, which includes a morpholine ring and sulfonamide group. This compound is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N~1~-diethyl-4-(morpholinosulfonyl)-1-benzenesulfonamide typically involves the reaction of N,N-diethyl-4-aminobenzenesulfonamide with morpholine in the presence of a sulfonylating agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include:

    Temperature: Moderate temperatures (e.g., 50-70°C)

    Solvent: Common solvents like dichloromethane or toluene

    Catalyst: Acid catalysts such as sulfuric acid or Lewis acids

Industrial Production Methods

In an industrial setting, the production of N1,N~1~-diethyl-4-(morpholinosulfonyl)-1-benzenesulfonamide follows similar synthetic routes but on a larger scale. The process involves:

    Batch or continuous flow reactors: to maintain consistent reaction conditions

    Purification steps: such as crystallization or chromatography to obtain high-purity product

Chemical Reactions Analysis

Types of Reactions

N~1~,N~1~-diethyl-4-(morpholinosulfonyl)-1-benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Nucleophiles like amines or thiols

Major Products Formed

    Oxidation: Formation of sulfone derivatives

    Reduction: Formation of amine derivatives

    Substitution: Formation of substituted sulfonamide derivatives

Scientific Research Applications

N~1~,N~1~-diethyl-4-(morpholinosulfonyl)-1-benzenesulfonamide is utilized in various scientific research fields:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N1,N~1~-diethyl-4-(morpholinosulfonyl)-1-benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or modulation of their activity. The sulfonamide group plays a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N~1~,N~1~-diethyl-4-(morpholinylsulfonyl)-1,2-benzenediamine
  • N~1~,N~1~-diethyl-4-(morpholinylsulfonyl)-1,3-benzenediamine

Uniqueness

N~1~,N~1~-diethyl-4-(morpholinosulfonyl)-1-benzenesulfonamide is unique due to its specific combination of a morpholine ring and sulfonamide group. This structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

IUPAC Name

N,N-diethyl-4-morpholin-4-ylsulfonylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O5S2/c1-3-15(4-2)22(17,18)13-5-7-14(8-6-13)23(19,20)16-9-11-21-12-10-16/h5-8H,3-4,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPJHIQXIBVLWRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.